molecular formula C22H20ClFN2O2S B492560 1-((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(2-fluorophenyl)piperazine CAS No. 667911-95-7

1-((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(2-fluorophenyl)piperazine

Cat. No.: B492560
CAS No.: 667911-95-7
M. Wt: 430.9g/mol
InChI Key: ICVNBQFRVJVARB-UHFFFAOYSA-N
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Description

1-((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(2-fluorophenyl)piperazine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a biphenyl core with a chloro substituent, a sulfonyl group, and a piperazine ring substituted with a fluorophenyl group. Its intricate structure suggests a range of chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(2-fluorophenyl)piperazine typically involves multiple steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of the Chloro Group: Chlorination of the biphenyl compound can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The sulfonyl group is introduced via sulfonyl chloride in the presence of a base such as pyridine.

    Piperazine Ring Formation: The piperazine ring is synthesized through a nucleophilic substitution reaction involving a suitable diamine.

    Fluorophenyl Substitution:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted biphenyl and piperazine derivatives.

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Potential applications in the development of therapeutic agents, particularly in the treatment of neurological disorders due to its piperazine moiety.

Industry:

  • Utilized in the synthesis of specialty chemicals and materials.
  • Potential use in the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(2-fluorophenyl)piperazine is largely dependent on its interaction with biological targets. The compound’s structure suggests it may interact with receptors or enzymes, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, potentially influencing neurological pathways.

Comparison with Similar Compounds

    1-((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-phenylpiperazine: Lacks the fluorophenyl group, which may alter its reactivity and biological activity.

    1-((4’-Bromo-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(2-fluorophenyl)piperazine: Substitution of chloro with bromo can affect its chemical properties and reactivity.

Uniqueness: The presence of both chloro and fluorophenyl groups in 1-((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(2-fluorophenyl)piperazine provides a unique combination of electronic effects, influencing its reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-[4-(4-chlorophenyl)phenyl]sulfonyl-4-(2-fluorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN2O2S/c23-19-9-5-17(6-10-19)18-7-11-20(12-8-18)29(27,28)26-15-13-25(14-16-26)22-4-2-1-3-21(22)24/h1-12H,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVNBQFRVJVARB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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